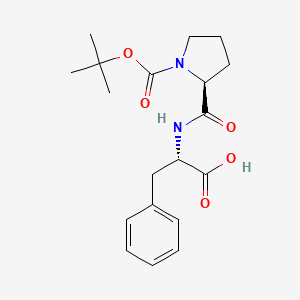

Boc-pro-phe-OH

Description

BenchChem offers high-quality Boc-pro-phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-pro-phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQCCFYSJPSLC-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of Boc-Pro-Phe-OH

Abstract

N-tert-butyloxycarbonyl-L-prolyl-L-phenylalanine (Boc-Pro-Phe-OH) is a fundamental dipeptide building block in modern peptide chemistry and drug discovery. Its unique structural characteristics, dominated by the conformational rigidity of the proline residue and the steric influence of the phenylalanine and N-terminal Boc groups, create a complex but predictable conformational landscape. This guide provides an in-depth analysis of the molecular architecture of Boc-Pro-Phe-OH, delving into the critical aspects of cis/trans isomerization of the prolyl bond, pyrrolidine ring puckering, and side-chain rotameric preferences. We will explore the causality behind experimental choices for conformational analysis, detailing robust protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the implications of its structural behavior for the rational design of peptidomimetics and other therapeutic agents.

Introduction: The Significance of a Dipeptide Building Block

In the intricate world of peptide science, the properties of the whole are often dictated by the characteristics of its parts. Boc-Pro-Phe-OH is more than a simple intermediate; it is a "conformational linchpin." Its sequence combines three key features that profoundly influence the structure of any larger peptide into which it is incorporated:

-

The N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[1][2] Its role extends beyond simply masking the N-terminal amine; its significant steric bulk restricts the conformational freedom of the adjacent proline residue, influencing the local backbone structure.[3][]

-

The Proline Residue: Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring.[5] This cyclic nature severely restricts the backbone dihedral angle phi (φ) and gives rise to the well-documented phenomenon of cis/trans isomerization around the peptide bond preceding it.[6][7] This isomerization acts as a "conformational switch," profoundly impacting protein folding and function.[8]

-

The Phenylalanine Residue: The bulky, aromatic side chain of phenylalanine introduces its own set of conformational preferences and is a key mediator of hydrophobic and π-stacking interactions in receptor binding.[9] Notably, the presence of an aromatic residue immediately preceding proline can stabilize the cis conformation of the peptide bond through favorable local interactions.[10][11]

Understanding the interplay of these three components is paramount for researchers in drug development, as the conformational preferences of this dipeptide can be exploited to design peptides and peptidomimetics with defined secondary structures, enhanced stability, and targeted biological activity.[12]

Molecular Structure and Physicochemical Properties

The fundamental identity of Boc-Pro-Phe-OH is defined by its covalent structure and resulting physicochemical properties.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | [13] |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [13] |

| Molecular Weight | 362.43 g/mol | [12][13] |

| Appearance | White powder | [12] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC(=O)O | [13] |

Mandatory Visualization 1: Annotated Molecular Structure```dot

digraph "Boc_Pro_Phe_OH_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Define nodes for atoms N_Pro [label="N"]; CA_Pro [label="Cα"]; C_Pro [label="C'"]; O_Pro [label="O"]; CB_Pro [label="Cβ"]; CG_Pro [label="Cγ"]; CD_Pro [label="Cδ"];

N_Phe [label="N"]; CA_Phe [label="Cα"]; C_Phe [label="C'"]; O_Phe [label="O"]; OH_Phe [label="OH"]; CB_Phe [label="Cβ"]; CG_Phe [label="Cγ (Ph)"];

Boc_C [label="C=O", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Boc_O [label="O"]; Boc_tBu [label="tBu"];

// Define edges for bonds Boc_C -- Boc_O [style=solid]; Boc_O -- Boc_tBu [style=solid]; Boc_C -- N_Pro [style=solid]; N_Pro -- CA_Pro [style=solid]; CA_Pro -- C_Pro [style=solid]; C_Pro -- O_Pro [style=double]; C_Pro -- N_Phe [style=solid, color="#EA4335", penwidth=2]; N_Phe -- CA_Phe [style=solid]; CA_Phe -- C_Phe [style=solid]; C_Phe -- O_Phe [style=double]; C_Phe -- OH_Phe [style=solid]; CA_Phe -- CB_Phe [style=solid]; CB_Phe -- CG_Phe [style=solid];

// Pyrrolidine Ring N_Pro -- CD_Pro [style=solid]; CD_Pro -- CG_Pro [style=solid]; CG_Pro -- CB_Pro [style=solid]; CB_Pro -- CA_Pro [style=solid];

// Labels for dihedral angles phi_label [label="φ (Phe)", pos="0.3,-0.8!", shape=none, fontcolor="#34A853"]; psi_label [label="ψ (Phe)", pos="1.8,-0.8!", shape=none, fontcolor="#34A853"]; omega_label [label="ω (Phe-Pro)", pos="0.5,0.7!", shape=none, fontcolor="#EA4335"]; chi1_label [label="χ1", pos="1.4,1.4!", shape=none, fontcolor="#FBBC05"];

// Invisible nodes for positioning labels invis1 [pos="0.3,-0.6!", shape=point, style=invis]; invis2 [pos="1.8,-0.6!", shape=point, style=invis]; invis3 [pos="0.5,0.9!", shape=point, style=invis]; invis4 [pos="1.4,1.6!", shape=point, style=invis];

// Edges to position labels (optional, can help) N_Phe -- invis1 [style=invis]; CA_Phe -- invis2 [style=invis]; C_Pro -- invis3 [style=invis]; CA_Phe -- invis4 [style=invis]; }

Caption: Integrated workflow for the conformational analysis of Boc-Pro-Phe-OH.

Synthesis and Purification Protocol

The synthesis of Boc-Pro-Phe-OH is typically achieved via a standard solution-phase peptide coupling reaction. The trustworthiness of any subsequent conformational analysis hinges on the purity of the starting material.

Objective: To couple Boc-L-Proline with L-Phenylalanine methyl ester, followed by saponification to yield the final product.

Methodology:

-

Esterification of Phenylalanine (Optional but recommended): Protect the C-terminus of Phenylalanine as a methyl ester (Phe-OMe) using thionyl chloride in methanol to prevent self-coupling.

-

Activation of Boc-Proline: Dissolve Boc-L-Proline (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C. Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt, 1.1 eq). The HOBt is critical as it acts as a racemization suppressant and improves coupling efficiency.

-

Coupling: Add L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl, 1.0 eq) and a tertiary base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA, 1.0 eq) to neutralize the hydrochloride salt. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Workup & Purification 1: Filter the reaction to remove the dicyclohexylurea (DCU) byproduct. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Boc-Pro-Phe-OMe. Purify via silica gel column chromatography.

-

Saponification: Dissolve the purified ester in a mixture of methanol and water. Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup & Purification 2: Once the reaction is complete, remove the methanol in vacuo. Dilute with water and wash with a nonpolar solvent like ether to remove any unreacted starting material. Acidify the aqueous layer to pH ~2-3 with cold 1N HCl, causing the product to precipitate. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield pure Boc-Pro-Phe-OH. Verify purity by NMR and Mass Spectrometry.

[14][15]#### 4.2 NMR Spectroscopy Protocol

NMR is the most powerful technique for studying the solution-state conformation and the cis/trans equilibrium.

Objective: To determine the cis/trans ratio and elucidate the dominant conformations of Boc-Pro-Phe-OH in solution.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of purified Boc-Pro-Phe-OH in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important, as polarity can influence conformational equilibria. 2[16]. 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The presence of two distinct sets of peaks for many of the protons, particularly the Pro Cα-H and Cδ-H and the Phe Cα-H, is the primary indicator of the slow exchange between cis and trans isomers. The ratio of these isomers can be determined by integrating the corresponding well-resolved signals.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Use to confirm proton-proton scalar coupling networks and aid in the assignment of all signals.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å).

-

Causality: A strong NOE between the Phe Cα-H and the Pro Cα-H is uniquely characteristic of the trans isomer. Conversely, a strong NOE between the Phe Cα-H and the Pro Cδ-H protons is the hallmark of the cis isomer. T[8]hese unambiguous correlations allow for the definitive assignment of the two sets of signals.

-

Further NOEs between the Phe aromatic protons and the Pro ring protons can elucidate the preferred Phe side-chain rotamer in each isomeric state.

-

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shift difference between the Pro Cβ and Cγ carbons is a reliable indicator of the cis or trans state and provides information on the ring pucker.

[8]| Representative NMR Data | trans Isomer | cis Isomer | Rationale | | :--- | :--- | :--- | :--- | | Key NOE | Phe Cα-H ↔ Pro Cα-H | Phe Cα-H ↔ Pro Cδ-H₂ | Unambiguous geometric constraint | | Pro ¹³Cβ - ¹³Cγ Shift Δ | Typically Larger | Typically Smaller | Sensitive to ring and backbone torsion |

X-ray Crystallography and Computational Modeling

Computational methods, such as molecular dynamics simulations or potential energy surface scans, can complement experimental data. T[19]hese methods allow for the exploration of the entire conformational space, calculation of the relative energies of different conformers (cis/trans, ring puckers, side-chain rotamers), and visualization of the dynamic interplay between these structural features.

Implications for Researchers and Drug Development

A thorough understanding of the conformational behavior of Boc-Pro-Phe-OH provides a powerful tool for rational drug design:

-

Controlling Peptide Shape: By knowing the inherent tendency of the Pro-Phe motif to adopt specific conformations (e.g., β-turns) and the factors that influence the cis/trans ratio, chemists can design larger peptides with predictable three-dimensional structures.

-

Designing Peptidomimetics: The dipeptide can serve as a scaffold. Modifications to the backbone or side chains can lock the molecule into a specific bioactive conformation, potentially increasing receptor affinity, selectivity, and metabolic stability.

-

Structure-Activity Relationships (SAR): The separate biological activities of the cis and trans isomers can be profound. F[8]or instance, one isomer might be active while the other is not. Knowing how to favor one isomer over the other through chemical modification (e.g., by selecting the residue preceding proline) is a key strategy in medicinal chemistry.

Conclusion

Boc-Pro-Phe-OH is a dipeptide of significant conformational complexity, governed by the dynamic equilibrium of the cis and trans prolyl bond isomers, the puckering of the pyrrolidine ring, and the rotameric state of the phenylalanine side chain. Its behavior is not random but is dictated by a predictable set of steric and electronic interactions. Through a synergistic application of chemical synthesis, high-resolution NMR spectroscopy, and computational modeling, researchers can fully elucidate this conformational landscape. This detailed structural knowledge is not merely academic; it forms the foundation for the rational design of next-generation peptide-based therapeutics, enabling precise control over molecular architecture to achieve desired biological outcomes.

References

-

Pahlke, S., et al. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC. [Link]

- Wedemeyer, W. J., Welker, E., & Scheraga, H. A. (2002). Proline Cis-Trans Isomerization and Protein Folding. American Chemical Society. [https://pubs.acs.org/doi/10.1021/bi020533+]

-

Wikipedia. (2023). Proline isomerization in epigenetics. Wikipedia. [Link]

-

Mészáros, B., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

-

Mészáros, B., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Semantic Scholar. [Link]

-

García-García, L., et al. (1999). Study of the conformational profile of selected unnatural amino acid residues derived from l-phenylalanine. Semantic Scholar. [Link]

-

Chauhan, V. S., et al. (1990). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed. [Link]

-

Puzzarini, C., et al. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A. [Link]

-

Cavelier, F., et al. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. PubMed. [Link]

-

Kamlekar, R. K., & Balaram, P. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central. [Link]

-

Chakraborty, T. K., et al. (2005). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. ACS Publications. [Link]

-

Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep. [Link]

-

ResearchGate. (n.d.). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. ResearchGate. [Link]

-

Horng, J. C., & Reed, J. (2002). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. [Link]

-

Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. PubMed. [Link]

-

Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). FIG. 1. Illustration of the rotamer configurations of phenylalanine... ResearchGate. [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Scholars Research Library. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

PubChem. (n.d.). Boc-pro-phe-OH. PubChem. [Link]

-

NTU > IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep. [Link]

-

ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]

-

Chem Catalyst Pro. (2026). Sourcing Boc-Phe-Phe-OH: A Guide to Quality and Price for Researchers. Chem Catalyst Pro. [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.[Link]

-

Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Aapptec Peptides. [Link]

-

Chem Catalyst Pro. (2025). Mastering Peptide Synthesis: The Role of Boc-Phe-Phe-OH. Chem Catalyst Pro. [Link]

-

ResearchGate. (n.d.). Fig. 1 Chemical structures of Boc-β 3 (R)Phe-β 3 (R)Phe-OH (1) and Bocγ... ResearchGate. [Link]

-

Digital CSIC. (n.d.). Supporting Information. Digital CSIC. [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of Boc-Trp(CHO)-ΔPhe-Ile-ΔPhe-Leu-OCH3, C48H59N6O10. ResearchGate. [Link]

-

Dugas, H., et al. (1993). Synthesis, Biological Activity, Conformational Analysis by NMR and Molecular Modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a Proline Analogue of the Chemotactic Peptide N-formyl-L-Met-L-Leu-L-Phe-OH. PubMed. [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. PubChem. [Link]

-

Publications of the IAS Fellows. (2011). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Publications of the IAS Fellows. [Link]

-

Singh, T. P., et al. (1990). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. PubMed. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N-Boc dipeptides: (A) N-Boc-L-Phe-D-Ala-OCH3 (2b);... ResearchGate. [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

Sources

- 1. proprep.com [proprep.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. imrpress.com [imrpress.com]

- 9. peptide.com [peptide.com]

- 10. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 11. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Boc-pro-phe-OH | C19H26N2O5 | CID 7019898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. digital.csic.es [digital.csic.es]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - Publications of the IAS Fellows [repository.ias.ac.in]

- 19. Study of the conformational profile of selected unnatural amino acid residues derived from l‐phenylalanine | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Purification of Boc-L-prolyl-L-phenylalanine

Introduction: The Significance of Dipeptide Synthesis in Drug Discovery

In the landscape of modern drug development and biochemical research, peptides represent a crucial class of molecules. Their inherent biological activity and specificity make them attractive candidates for therapeutic agents and research tools. The dipeptide, Boc-L-prolyl-L-phenylalanine, serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics.[1] The tert-butyloxycarbonyl (Boc) protecting group on the proline residue provides a stable yet readily cleavable handle, allowing for controlled, stepwise peptide elongation.[1][] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Boc-L-prolyl-L-phenylalanine, emphasizing not just the procedural steps, but the underlying chemical principles that ensure a high-yield, high-purity outcome.

I. Strategic Approach to Synthesis: The Logic of Protecting Groups and Coupling Chemistry

The synthesis of a peptide bond between two amino acids is not a trivial matter of simply mixing them together. The presence of both an amine and a carboxylic acid on each amino acid would lead to a chaotic mixture of products through uncontrolled polymerization.[3][4] Therefore, a strategic approach using protecting groups is essential to orchestrate the desired reaction.[3][4][5]

The Role of the Boc Protecting Group

For the synthesis of Boc-L-prolyl-L-phenylalanine, the N-terminus of L-proline is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is an acyl-type protecting group that is stable under a wide range of reaction conditions but can be selectively removed with moderate acid, such as trifluoroacetic acid (TFA).[][5][6] This orthogonality is key to stepwise peptide synthesis, allowing for the deprotection of the N-terminus for subsequent coupling reactions without disturbing other protecting groups on the peptide chain.[]

The Heart of the Reaction: Carbodiimide-Mediated Coupling

The formation of the amide (peptide) bond is facilitated by a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate the carboxylic acid of the N-protected amino acid (Boc-L-proline in this case).[7][8][]

The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.[7][10] This intermediate is then susceptible to nucleophilic attack by the amino group of the C-terminal amino acid (L-phenylalanine).

However, the O-acylisourea intermediate is prone to a side reaction where it can rearrange to a stable, unreactive N-acylurea, which would terminate the desired reaction and complicate purification.[10] Furthermore, activation of the carboxylic acid can lead to racemization at the alpha-carbon, compromising the stereochemical integrity of the final peptide.[11][12][13]

Suppressing Side Reactions: The Critical Role of HOBt

To mitigate these undesirable side reactions, an additive, 1-Hydroxybenzotriazole (HOBt), is almost universally employed in carbodiimide-mediated coupling reactions.[11][14][15] HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a more stable HOBt-active ester.[11][15][16] This active ester is sufficiently reactive to readily form the peptide bond with the amine component but is significantly less prone to racemization and the formation of N-acylurea.[11][14][15][16] The inclusion of HOBt is a self-validating system; it ensures higher yield, greater purity, and preservation of the desired stereochemistry.[14][15]

II. Experimental Protocol: Synthesis of Boc-L-prolyl-L-phenylalanine

This protocol details the solution-phase synthesis of the target dipeptide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Boc-L-proline | 215.25 | ≥99% | Sigma-Aldrich |

| L-phenylalanine methyl ester hydrochloride | 215.69 | ≥98% | Alfa Aesar |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | ≥99% | TCI |

| 1-Hydroxybenzotriazole (HOBt) hydrate | ~153.14 | ≥97% | Acros Organics |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99% | Fluka |

| Dichloromethane (DCM), anhydrous | 84.93 | ≥99.8% | EMD Millipore |

| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Fisher Scientific |

| n-Hexane | 86.18 | ACS Grade | VWR |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | LabChem |

| 1 M Hydrochloric acid (HCl) | - | - | Ricca Chemical |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | BDH |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine methyl ester hydrochloride (2.16 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath.

-

Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol) dropwise to the solution. Stir for 15 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

-

Addition of Reactants: To the reaction mixture, add Boc-L-proline (2.15 g, 10 mmol) and 1-hydroxybenzotriazole (HOBt) hydrate (1.53 g, 10 mmol). Stir until all solids are dissolved.

-

Initiation of Coupling: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the main reaction flask over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10][12]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

-

Work-up and Extraction:

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Boc-L-prolyl-L-phenylalanine methyl ester as an oil or semi-solid.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude methyl ester in a mixture of methanol (40 mL) and water (10 mL).

-

Add 1 M sodium hydroxide (NaOH) solution dropwise until the pH reaches 12.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude Boc-L-prolyl-L-phenylalanine.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Boc-L-prolyl-L-phenylalanine.

III. Purification: Achieving High Purity for Downstream Applications

The crude product from the synthesis will contain residual reagents, byproducts, and potentially small amounts of unreacted starting materials. For most applications, particularly in drug development, high purity is paramount. A multi-step purification strategy involving column chromatography followed by recrystallization is recommended.

Purification by Flash Column Chromatography

Flash column chromatography is an effective method for separating the desired product from impurities based on their differential adsorption to a stationary phase.

3.1.1 Protocol

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A gradient of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing to 5% methanol in chloroform) is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack a glass column.

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the purified dipeptide.

-

Recrystallization for Final Polishing

Recrystallization is an excellent technique for removing minor impurities and obtaining a crystalline, high-purity final product. The principle relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.

3.2.1 Protocol

-

Solvent System: A common and effective solvent system for Boc-protected amino acids and peptides is ethyl acetate/hexane or dichloromethane/hexane.[17]

-

Procedure:

-

Dissolve the purified product from column chromatography in a minimum amount of hot ethyl acetate.

-

Slowly add n-hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Purification Workflow Diagram

Caption: Purification workflow for Boc-L-prolyl-L-phenylalanine.

IV. Characterization and Quality Control

Confirmation of the structure and assessment of the purity of the final product are critical final steps.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation | Characteristic peaks for the Boc group (~1.4 ppm), proline and phenylalanine backbone and side chain protons.[18][19][20] |

| ¹³C NMR | Structural confirmation | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight verification | A molecular ion peak corresponding to the calculated mass of C₁₉H₂₆N₂O₅ (362.42 g/mol ).[21] |

| HPLC | Purity assessment | A single major peak indicating high purity (>98%). |

| Melting Point | Purity and identity confirmation | A sharp melting point consistent with literature values. |

V. Conclusion

The synthesis and purification of Boc-L-prolyl-L-phenylalanine is a multi-step process that requires careful control of reaction conditions and a systematic approach to purification. By understanding the underlying chemical principles of protecting group strategy, peptide coupling, and purification techniques, researchers can reliably produce this important dipeptide in high yield and purity. This guide provides a robust and reproducible framework for achieving this goal, empowering scientists in their pursuit of novel peptide-based therapeutics and research tools.

VI. References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

-

Fiveable. HOBt Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

GO-Bio. The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Hopax. (2026, January 12). Optimizing Peptide Synthesis: The Role of HOBt as a Racemization Inhibitor. Retrieved from [Link]

-

Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

-

Krishnamurthy, S. (2016, December 6). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? ResearchGate. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

-

Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

Lee, Y. S., & Lee, C. W. (2002). Recent development of peptide coupling reagents in organic synthesis. Current Organic Chemistry, 6(12), 1097-1115. Retrieved from [Link]

-

ResearchGate. HPLC of peptide 3a from Boc synthesis. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

John, C. S., & Wityak, J. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574–580. Retrieved from [Link]

-

Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Google Patents. (2021). Crystallization method of Boc-amino acid. (CN112661672A). Retrieved from

-

PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

-

The Royal Society of Chemistry. 10. Retrieved from [Link]

-

ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

-

PubChem. Boc-pro-phe-OH. Retrieved from [Link]

-

Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. fiveable.me [fiveable.me]

- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. BOC-L-Proline(15761-39-4) 1H NMR spectrum [chemicalbook.com]

- 19. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Boc-pro-phe-OH | C19H26N2O5 | CID 7019898 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-L-Prolyl-L-Phenylalanine (Boc-Pro-Phe-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on Boc-L-Prolyl-L-Phenylalanine (Boc-Pro-Phe-OH), a crucial dipeptide derivative for professionals engaged in peptide synthesis, pharmaceutical research, and drug development. As a cornerstone building block in the construction of complex peptide sequences, a thorough understanding of its properties, handling, and applications is paramount for achieving reliable and reproducible results.

Introduction: The Significance of Boc-Pro-Phe-OH in Peptide Chemistry

N-tert-butyloxycarbonyl-L-prolyl-L-phenylalanine, commonly abbreviated as Boc-Pro-Phe-OH, is a dipeptide composed of L-proline and L-phenylalanine, with the N-terminus of proline protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protecting group is a linchpin in solid-phase peptide synthesis (SPPS), offering stability under various conditions while allowing for selective and efficient removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1]

The unique structural features of the proline and phenylalanine residues make this dipeptide a valuable component in the synthesis of bioactive peptides and peptidomimetics. Proline's cyclic structure introduces conformational constraints, often inducing turns in the peptide backbone, which can be critical for biological activity. Phenylalanine, with its aromatic side chain, can participate in hydrophobic and π-stacking interactions, crucial for molecular recognition and binding. The strategic incorporation of the Boc-Pro-Phe-OH moiety can, therefore, significantly influence the structure, stability, and therapeutic efficacy of a synthesized peptide.

Core Compound Identification and Properties

A clear identification of Boc-Pro-Phe-OH is the first step in ensuring the integrity of any research endeavor.

CAS Number: 52071-65-5[1][2][3][4][5]

Synonyms:

-

1-[(1,1-Dimethylethoxy)carbonyl]-L-prolyl-L-phenylalanine[1][3][4]

-

(tert-Butoxycarbonyl)prolylphenylalanine[3]

-

Boc-PF-OH[3]

Physicochemical Characteristics

A summary of the key physicochemical properties of Boc-Pro-Phe-OH is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [1][3][4] |

| Molecular Weight | 362.42 g/mol | [1][3][4] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Boiling Point | 578.5°C at 760 mmHg | [3][4] |

| Flash Point | 303.7°C | [3][4] |

| Density | 1.225 g/cm³ | [3] |

| Storage Temperature | 2°C - 8°C or -15°C | [3][4][5] |

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-Pro-Phe-OH lies in its role as a building block in Boc-chemistry solid-phase peptide synthesis. The Boc protecting group on the N-terminus of the proline residue prevents unwanted side reactions during the coupling of the subsequent amino acid in the peptide chain.

Experimental Workflow: Boc-SPPS Cycle

The following diagram illustrates the fundamental steps of a typical Boc-SPPS cycle, a process where Boc-Pro-Phe-OH would be incorporated.

Detailed Protocol: Coupling of Boc-Pro-Phe-OH

This protocol outlines the manual coupling of Boc-Pro-Phe-OH onto a resin-bound peptide with a free N-terminal amino group.

Materials and Reagents:

-

Resin-bound peptide with a free amino group

-

Boc-Pro-Phe-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser Test Kit (for monitoring coupling completion)

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF from the resin.

-

-

Activation of Boc-Pro-Phe-OH:

-

In a separate vial, dissolve Boc-Pro-Phe-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated Boc-Pro-Phe-OH solution to the swollen resin.

-

Agitate the mixture gently for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test.

-

A negative Kaiser test (yellow beads) indicates the successful consumption of the free amino groups and the completion of the coupling reaction.

-

If the test is positive (blue beads), extend the coupling time for another 30-60 minutes and re-test.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and by-products.

-

-

Proceed to the Next Cycle:

-

The peptide-resin is now ready for the deprotection of the Boc group and the coupling of the next amino acid in the sequence.

-

Reputable Suppliers of Boc-Pro-Phe-OH

For researchers and drug development professionals, sourcing high-quality reagents is critical. Below is a list of reputable suppliers for Boc-Pro-Phe-OH.

| Supplier | Product Number | Link |

| Chem-Impex | 04852 | Link |

| Biosynth | FB48523 | Link |

| BLD Pharm | BD138679 | Link |

| LookChem | 52071-65-5 | Link |

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) should always be consulted before handling any chemical, some general safety precautions for Boc-Pro-Phe-OH include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, tightly sealed. Recommended storage temperatures can vary, so consult the supplier's instructions.[3][4][5]

Conclusion

Boc-Pro-Phe-OH is an indispensable tool in the arsenal of peptide chemists. Its well-defined structure and the reliable chemistry of the Boc protecting group enable the controlled and efficient synthesis of complex peptides. A thorough understanding of its properties, coupled with meticulous execution of synthesis protocols, will empower researchers to advance their work in drug discovery and development.

References

-

LookChem. Cas 52071-65-5, BOC-PRO-PHE-OH. [Link]

-

PubChem. Boc-pro-phe-OH | C19H26N2O5 | CID 7019898. [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

-

Vivo Biosciences. Boc-Phe-Pro-OH. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Bio-protocol. Peptide Synthesis. [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Organic Syntheses. Z-L-Phg-Val-OMe. [Link]

-

Digital CSIC. Supporting Information. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of Boc-Pro-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-(tert-butoxycarbonyl)-L-prolyl-L-phenylalanine (Boc-Pro-Phe-OH), a crucial dipeptide intermediate in peptide synthesis and drug development. By synthesizing field-proven insights with established scientific principles, this document outlines the intrinsic chemical properties, potential degradation pathways, and recommended analytical methodologies for ensuring the long-term integrity of this reagent. The causality behind experimental choices and the logic of self-validating protocols are emphasized to empower researchers in maintaining the quality and reliability of their work.

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

The success of peptide synthesis, a cornerstone of modern drug discovery and biochemical research, is fundamentally reliant on the purity and stability of its building blocks. Boc-Pro-Phe-OH, a dipeptide featuring the acid-labile tert-butoxycarbonyl (Boc) protecting group, is frequently employed in the synthesis of complex peptides. The proline residue introduces unique conformational constraints, while the phenylalanine moiety provides hydrophobicity and potential for aromatic interactions. Ensuring the chemical and stereochemical integrity of Boc-Pro-Phe-OH is paramount, as the introduction of degradants or impurities can lead to failed syntheses, difficult purifications, and compromised biological activity of the final peptide. This guide serves as an authoritative resource for understanding and managing the stability of this important synthetic intermediate.

Chemical and Physical Properties of Boc-Pro-Phe-OH

A foundational understanding of the physicochemical properties of Boc-Pro-Phe-OH is essential for its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [1] |

| Molecular Weight | 362.43 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [2] |

| CAS Number | 52071-65-5 | [1] |

| Chirality | L-Proline, L-Phenylalanine | [1] |

Recommended Storage Conditions: A Proactive Approach to Stability

The primary goal of a defined storage protocol is to mitigate the chemical and physical degradation of Boc-Pro-Phe-OH. The following conditions are recommended based on supplier data sheets and the known stability of Boc-protected amino acids.

| Condition | Temperature Range | Rationale |

| Long-Term Storage | -20°C to -4°C | Minimizes the rates of all potential degradation reactions, including hydrolysis and residual enzymatic activity. Essential for preserving integrity over months to years.[3][4][5] |

| Short-Term Storage | 0°C to 8°C | Suitable for frequently used material to avoid repeated freeze-thaw cycles which can introduce moisture. Limits degradation over days to weeks.[2][6] |

| Shipping | Ambient to Cool | While short-term exposure to ambient temperatures during shipping is generally acceptable for the lyophilized powder, immediate transfer to recommended storage upon receipt is critical.[7] |

Key Handling Considerations:

-

Hygroscopicity: Boc-Pro-Phe-OH is a hygroscopic solid. It is imperative to store it in a tightly sealed container in a dry environment, preferably in a desiccator, to prevent moisture absorption which can facilitate hydrolysis.

-

Inert Atmosphere: For long-term storage, flushing the container with an inert gas such as argon or nitrogen can displace oxygen and reduce the risk of oxidative degradation.

-

Light Exposure: While not extensively documented for this specific dipeptide, aromatic residues like phenylalanine can be susceptible to photodegradation. Storage in an opaque or amber vial is a prudent preventative measure.[8][9]

Potential Degradation Pathways: Understanding the Chemistry of Instability

Several degradation pathways can compromise the purity of Boc-Pro-Phe-OH. A thorough understanding of these mechanisms is crucial for developing appropriate storage strategies and analytical methods.

Acid-Catalyzed Hydrolysis of the Boc-Proline Bond

The tert-butoxycarbonyl protecting group is inherently labile to acidic conditions.[][11] This is the most significant and predictable degradation pathway.

-

Mechanism: Protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, leads to the formation of an unstable carbamic acid, which decarboxylates to yield the free N-terminal proline dipeptide, H-Pro-Phe-OH.

-

Causality: Exposure to acidic environments, including residual acidic solvents from synthesis or purification, can catalyze this deprotection. The rate of this reaction is dependent on the acid strength, temperature, and solvent polarity.

Diketopiperazine (DKP) Formation

Dipeptides, particularly those containing proline at the second position, are highly susceptible to intramolecular cyclization to form a stable six-membered ring known as a diketopiperazine (DKP).[12][13][14][15][16]

-

Mechanism: Following the acid-catalyzed or spontaneous loss of the Boc group, the newly freed N-terminal amine of the proline residue can undergo an intramolecular nucleophilic attack on the carbonyl carbon of the phenylalanine residue, leading to the formation of cyclo(Pro-Phe) and the elimination of water.

-

Causality: This reaction is often catalyzed by heat and can occur in both solution and the solid state, particularly if moisture is present. The cis-amide bond conformation favored by proline facilitates this cyclization.[12][14]

Hydrolysis of the Peptide Bond

The amide bond linking the proline and phenylalanine residues can undergo hydrolysis, although this is generally a slower process than Boc deprotection under typical storage conditions.

-

Mechanism: Nucleophilic attack by water on the carbonyl carbon of the peptide bond, leading to the formation of Boc-Pro-OH and Phenylalanine.

-

Causality: This reaction is significantly accelerated by strong acids or bases and elevated temperatures.

Oxidation

The proline and phenylalanine residues are susceptible to oxidation, though to a lesser extent than residues like methionine or tryptophan.

-

Mechanism: The phenylalanine ring can undergo hydroxylation, while the proline ring can be oxidized to form various products, including hydroxyproline derivatives.[17][18]

-

Causality: Exposure to atmospheric oxygen, especially in the presence of light, heat, or trace metal ions, can initiate oxidative degradation.[18]

Racemization

The chiral centers of both proline and phenylalanine can be susceptible to racemization, leading to the formation of diastereomers.

-

Mechanism: Abstraction of the α-proton of an amino acid residue, followed by reprotonation, can lead to inversion of stereochemistry.

-

Causality: This is more commonly a concern during the activation and coupling steps of peptide synthesis but can also be induced by strong basic conditions or prolonged exposure to elevated temperatures.[19][20]

Diagram of Key Degradation Pathways

Caption: Primary Degradation Pathways of Boc-Pro-Phe-OH.

Stability-Indicating Analytical Methods: A Self-Validating System

A robust stability program relies on analytical methods capable of separating and quantifying the intact Boc-Pro-Phe-OH from its potential degradation products. Such a method is termed "stability-indicating."[21]

Core Principles of a Stability-Indicating Method

-

Specificity: The method must be able to produce a response for the analyte that is free from interference from degradants, impurities, and excipients.[22]

-

Mass Balance: The sum of the assay of the parent compound and the levels of its degradation products should remain constant (typically 95-105%) throughout the stability study.[23]

Recommended Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC coupled with UV detection is the gold standard for assessing the purity and stability of peptides and their derivatives.[21]

Table of Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 3.5 µm particle size | Provides good retention and resolution for hydrophobic peptides. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. |

| Gradient | 10-90% B over 20-30 minutes | A broad gradient is a good starting point for separating the parent compound from potential degradants of varying polarity. |

| Flow Rate | 0.5-1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | 210-220 nm | Wavelength for detecting the peptide backbone. |

| Column Temperature | 30-40 °C | Provides reproducible retention times. |

Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting forced degradation studies and routine stability testing. These are designed to be self-validating by intentionally generating degradation products to confirm the suitability of the analytical method.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate the likely degradation products to a level of 5-20% to demonstrate the specificity of the analytical method.[23][24][25][26]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodology:

-

Prepare a stock solution of Boc-Pro-Phe-OH (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile/water (50:50).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw and neutralize samples as described for acid hydrolysis.

-

Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw samples and quench the reaction with a small amount of sodium bisulfite solution before HPLC analysis.

-

Thermal Stress:

-

Solid State: Place a sample of the solid Boc-Pro-Phe-OH in a controlled temperature oven at 80°C. At various time points, dissolve a portion of the solid for HPLC analysis.

-

Solution State: Incubate an aliquot of the stock solution at 60°C. Withdraw samples for analysis at various time points.

-

-

Photostability: Expose a sample of the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC method. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to determine the shelf-life and appropriate storage conditions for Boc-Pro-Phe-OH, following ICH Q1A(R2) principles.[24]

-

Sample Preparation: Place accurately weighed samples of Boc-Pro-Phe-OH into vials made of an inert material (e.g., glass) and seal them tightly.

-

Storage Conditions: Place the vials in controlled environment chambers at the following conditions:

-

Long-Term: 5°C ± 3°C and -20°C ± 5°C.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Schedule: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change, clumping, or melting.

-

Purity: Using the validated stability-indicating RP-HPLC method.

-

Water Content: By Karl Fischer titration, if significant changes are observed.

-

Conclusion: Ensuring Quality Through Scientific Rigor

The stability of Boc-Pro-Phe-OH is a critical parameter that directly impacts its utility in research and drug development. By understanding its inherent chemical liabilities and implementing a robust storage and handling protocol, researchers can ensure the integrity of this dipeptide. The principles and protocols outlined in this guide, from recommended storage conditions to the design of self-validating stability-indicating methods, provide a comprehensive framework for maintaining the quality of Boc-Pro-Phe-OH. A proactive and scientifically grounded approach to stability assessment is not merely a regulatory requirement but a fundamental aspect of good scientific practice, ensuring the reliability and reproducibility of experimental outcomes.

References

- Investigation of the formation mechanism of proline-containing cyclic dipeptide

- Technical Support Center: Diketopiperazine (DKP)

- Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025). Benchchem.

- Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices. StabilityStudies.in.

- Kinetics of diketopiperazine form

- Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.

- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep

- Mechanism for the formation of proline-containing cyclic dipeptides PTP.

- Peptide Stability: How Long Do Peptides Last?. Benchchem.

- Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH.

- Proteins & Peptides Stability Testing.

- How Long Do Peptides Last at Room Temperature?.

- How Long Do Lyophilized Peptides Last? Shelf Life Explained. (2025). Peptide Sciences.

- Q1A(R2) Guideline. ICH.

- What Should Researchers Know About Peptide Shelf Stability?. (2026). Wellbeing Magazine.

- Forced Degradation Studies for Biopharmaceuticals.

- Peptide Storage: Best Practices For Stability And Longevity. (2026). Eternal Peptides.

- Forced Degradation Study an Essential Approach to Develop Stability Indic

- Profiling of residue-level photo-oxid

- BOC-Amino Acids. BOC Sciences.

- Photocatalytic Functionalization of Dehydroalanine‐Derived Peptides in B

- Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Radboud Repository.

- Forced degradation and Stability Testing: Strategies and Analytical Perspectives.

- Boc-Pro-Phe-OH. Chem-Impex.

- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.

- Proteins & Peptides Forced Degradation Studies.

- Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.

- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)

- Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. (2022).

- HOW TO APPROACH A FORCED DEGRAD

- Boc-Phe-Pro-OH. Chem-Impex.

- Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modific

- Post-translational modific

- The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections.

- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Boc)-OH. Benchchem.

- Oxidation of Designed Model Peptides Containing Methionine, Proline and Glutamic Acid Investigated by Tandem Mass Spectrometry and IRMPD Spectroscopy. Semantic Scholar.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Boc-pro-phe-OH | C19H26N2O5 | CID 7019898. PubChem.

- Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomeriz

- Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionaliz

- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.

- Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. PubMed.

- Mechanically Enhanced Proline Ring-Opening in Proteins. ChemRxiv.

- Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros. (2024). Reddit.

- [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Organic Syntheses Procedure.

- Boc-Phe-OH = 99.0 T 13734-34-4. Sigma-Aldrich.

- Local control of peptide conformation: stabilization of cis proline peptide bonds by arom

- Boc-L-phenylalanine. Chem-Impex.

- 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. PubChem.anoic acid. PubChem.

Sources

- 1. Boc-pro-phe-OH | C19H26N2O5 | CID 7019898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jpt.com [jpt.com]

- 4. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]

- 5. bluewellpeptides.com [bluewellpeptides.com]

- 6. chemimpex.com [chemimpex.com]

- 7. wellbeingmagazine.com [wellbeingmagazine.com]

- 8. verifiedpeptides.com [verifiedpeptides.com]

- 9. Profiling of residue-level photo-oxidative damage in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 18. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 22. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 23. sgs.com [sgs.com]

- 24. database.ich.org [database.ich.org]

- 25. biopharminternational.com [biopharminternational.com]

- 26. longdom.org [longdom.org]

The Strategic Utility of Boc-Pro-Phe-OH in Modern Pharmaceutical Research: A Technical Guide

This guide provides an in-depth exploration of the N-tert-butyloxycarbonyl-L-prolyl-L-phenylalanine (Boc-Pro-Phe-OH) dipeptide, a cornerstone building block in contemporary pharmaceutical research. We will delve into its fundamental chemical attributes, strategic applications in drug discovery and development, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to its fullest potential.

Foundational Chemistry and Strategic Importance of Boc-Pro-Phe-OH

Boc-Pro-Phe-OH is a dipeptide derivative composed of L-proline and L-phenylalanine, with the N-terminus of proline protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This seemingly simple modification is, in fact, a strategic choice that underpins its widespread utility in peptide synthesis and the development of complex therapeutic agents.

Chemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C19H26N2O5 | [3] |

| Molecular Weight | 362.43 g/mol | [3] |

| Appearance | White to off-white powder | [1][2] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Solubility | Soluble in organic solvents like DCM, DMF, and NMP | [4] |

| Storage | 2-8°C |

The Boc protecting group is paramount to the utility of this dipeptide. It prevents unwanted side reactions at the N-terminus during peptide coupling, thereby ensuring the specific and controlled elongation of the peptide chain.[1][2] The choice of the Boc group is deliberate; it is stable under a variety of reaction conditions but can be readily removed with mild acid treatment, such as with trifluoroacetic acid (TFA), without compromising the integrity of the growing peptide.[5] This orthogonality is a key principle in modern solid-phase peptide synthesis (SPPS).

The Pro-Phe sequence itself is of significant biological interest. The proline residue introduces a rigid kink in the peptide backbone, influencing its secondary structure and conformational flexibility. Phenylalanine, with its bulky aromatic side chain, provides a hydrophobic anchor point crucial for interactions with biological targets, such as the active sites of enzymes.[4] This inherent structural information makes Boc-Pro-Phe-OH a valuable starting point for the rational design of bioactive peptides and peptidomimetics.

Core Applications in Pharmaceutical Research

The unique structural and chemical features of Boc-Pro-Phe-OH have led to its application in several key areas of pharmaceutical research.

Synthesis of Bioactive Peptides and Peptidomimetics

The primary application of Boc-Pro-Phe-OH is as a fundamental building block in the synthesis of more complex peptides with therapeutic potential.[2] Its use in both solid-phase and solution-phase peptide synthesis allows for the efficient incorporation of the Pro-Phe motif into larger peptide chains.[6][7]

Illustrative Workflow for Peptide Elongation using Boc-Pro-Phe-OH:

Caption: General workflow for incorporating Boc-Pro-Phe-OH in SPPS.

Development of Protease Inhibitors

The Pro-Phe motif is recognized by a variety of proteases, making Boc-Pro-Phe-OH an excellent scaffold for the design of protease inhibitors. By modifying the C-terminus or incorporating non-natural amino acids, researchers can develop potent and selective inhibitors for therapeutic targets in cancer, infectious diseases, and inflammatory disorders.

Advanced Drug Delivery Systems

Boc-Pro-Phe-OH and peptides derived from it can be incorporated into advanced drug delivery systems. For instance, the Pro-Phe sequence can act as a linker that is cleavable by specific enzymes present in a target tissue, such as a tumor microenvironment. This allows for the site-specific release of a conjugated drug, minimizing systemic toxicity. Peptides containing this motif are also explored in the development of self-assembling nanomaterials for drug encapsulation and delivery.

Chiral Resolution of Racemic Compounds

The inherent chirality of Boc-Pro-Phe-OH makes it a valuable resolving agent in the separation of racemic mixtures of other molecules, such as amino acids and their derivatives.[] By forming diastereomeric salts with a racemic mixture, the individual enantiomers can be separated by techniques like fractional crystallization, a critical step in the production of enantiomerically pure drugs.[]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of Boc-Pro-Phe-OH. Researchers should adapt these methods to their specific experimental context and safety guidelines.

Protocol for the Synthesis of a Tripeptide using Boc-Pro-Phe-OH in SPPS

This protocol outlines the manual solid-phase synthesis of a tripeptide, for example, Pro-Phe-Ala, on a Wang resin.

Materials:

-

Fmoc-Ala-Wang resin

-

Boc-Pro-Phe-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell 1g of Fmoc-Ala-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Kaiser Test (optional but recommended): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue color) indicates successful deprotection.

-

Coupling of Boc-Pro-Phe-OH:

-

Dissolve 2 equivalents of Boc-Pro-Phe-OH and 2 equivalents of HOBT in DMF.

-

Add this solution to the resin.

-

In a separate vial, dissolve 2 equivalents of DCC in DCM and add it to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Wash: Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/brown color) indicates successful coupling.

-

Final Boc Deprotection and Cleavage:

-

Wash the resin with DCM.

-

Add a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane to the resin and agitate for 2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Causality in Protocol Choices:

-

DCC/HOBT: This combination is a classic and effective coupling strategy. DCC activates the carboxylic acid of Boc-Pro-Phe-OH, while HOBT suppresses side reactions and minimizes racemization.

-

DIPEA: Used for neutralization after deprotection to ensure the amino group is in its free base form for efficient coupling.

-

TFA: A strong acid used for the final cleavage of the peptide from the resin and removal of the Boc protecting group.

-

Triisopropylsilane: A scavenger added during cleavage to prevent side reactions with reactive intermediates.

Solution-Phase Synthesis of Boc-Pro-Phe-OH

For researchers who wish to synthesize Boc-Pro-Phe-OH in-house, the following solution-phase protocol can be adapted.

Logical Flow of Solution-Phase Synthesis:

Caption: Key steps in the solution-phase synthesis of Boc-Pro-Phe-OH.

Note: A detailed, step-by-step protocol for this synthesis would require specific quantities and reaction conditions that should be optimized in a laboratory setting. A general procedure involves the coupling of Boc-Pro-OH with a C-terminally protected phenylalanine (e.g., the methyl ester), followed by the deprotection of the C-terminus.[7]

Conclusion and Future Perspectives

Boc-Pro-Phe-OH remains a vital and versatile tool in the arsenal of pharmaceutical researchers. Its strategic design, combining a key dipeptide motif with a robust and reliable protecting group, facilitates the efficient synthesis of a wide array of bioactive molecules. From peptide-based therapeutics to sophisticated drug delivery systems, the applications of Boc-Pro-Phe-OH are continually expanding. As our understanding of the molecular basis of disease deepens, the rational design of peptides and peptidomimetics will become increasingly important. Consequently, the demand for high-quality, well-characterized building blocks like Boc-Pro-Phe-OH is set to grow, ensuring its continued relevance in the future of drug discovery and development.

References

- Bhattacharya, S., et al. (2011). Synthesis of a Novel Library of Biologically Active Molecules by Using a New Linker. Der Pharma Chemica, 3(3), 174-188.

- Sigma-Aldrich. Boc-Phe-OH ≥99.0% (T).

- Gaur, R. B., et al. (1993). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. International Journal of Peptide and Protein Research, 41(5), 465-470.

- PubChem. Boc-pro-phe-OH.

- BroadPharm. Boc-Gly-Gly-Phe-Gly-OH, ADC linker.

- Vivo Biosciences. Boc-Phe-Pro-OH.

- Chem-Impex. Boc-Pro-Phe-OH.

- Chem-Impex. Boc-Phe-Pro-OH.

- Chem-Impex. Boc-Phe-Phe-OH.

- BOC Sciences. Amino Acid Chiral Resolution Services.

- Aapptec Peptides. Boc-Phe-OH [13734-34-4].

- Sigma-Aldrich. Boc-D-Phe-OH ≥99.0% (sum of enantiomers, TLC).

- Chem-Impex. Boc-L-Phe-O-CH2-Ph-CH2-COOH.

- Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Phe-OH: A Key Building Block for Peptide Drug Development.

- ResearchGate. Synthesis of Novel Peptides Using Unusual Amino Acids.

- Royal Society of Chemistry.

- BOC Sciences.

Sources

Methodological & Application

Synthesis of Boc-Pro-Phe-OH: A Detailed Guide to Solid-Phase Peptide Synthesis

This comprehensive application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the N-terminally protected dipeptide, Boc-Pro-Phe-OH. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. The narrative structure is designed to explain the causality behind experimental choices, ensuring a thorough understanding of the synthesis process.

Introduction: Navigating the Synthesis of a Proline-Containing Dipeptide

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has revolutionized the way peptides are created, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1] The tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method within SPPS.[1][2] It relies on the use of the acid-labile Boc group for temporary Nα-amino protection, which is typically removed with a moderate acid like trifluoroacetic acid (TFA).[2][3]

The synthesis of the dipeptide Boc-Pro-Phe-OH presents unique challenges that necessitate careful consideration of the synthetic strategy. The presence of a proline residue at the N-terminus of the dipeptidyl-resin intermediate makes the sequence highly susceptible to an intramolecular side reaction leading to the formation of a cyclic dipeptide, known as a diketopiperazine (DKP).[4][5] This reaction results in the premature cleavage of the dipeptide from the resin, significantly reducing the yield of the desired product.[6]

This guide will provide a detailed protocol that not only outlines the standard steps of Boc-SPPS but also incorporates specific strategies to mitigate diketopiperazine formation and ensure the successful synthesis and isolation of high-purity Boc-Pro-Phe-OH.

Foundational Principles and Strategic Choices

The Boc/Bzl Protection Scheme

The Boc/Bzl strategy employs the Boc group for temporary Nα-protection and typically more acid-stable groups, such as benzyl (Bzl) esters or ethers, for side-chain protection.[7] The key to this strategy is the differential acid lability; the Boc group can be removed with moderate acid (e.g., 50% TFA in dichloromethane), while side-chain protecting groups and the peptide-resin linkage require a much stronger acid (e.g., anhydrous hydrogen fluoride, HF) for cleavage.[2][7] For the synthesis of Boc-Pro-Phe-OH, where no side-chain protection is needed for proline and phenylalanine, the primary considerations are the stability of the peptide-resin linkage and the final cleavage conditions to yield the C-terminal carboxylic acid while retaining the N-terminal Boc group.

Resin Selection for a C-Terminal Carboxylic Acid

To obtain a peptide with a free C-terminal carboxylic acid, the choice of resin is critical. For Boc-SPPS, the most common choices are:

-

Merrifield Resin: A chloromethylated polystyrene-divinylbenzene resin. The first amino acid is typically attached via an ester bond formed through its cesium salt, a method that minimizes racemization.[8]

-